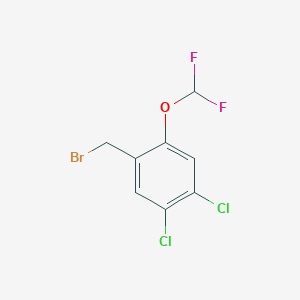

4,5-Dichloro-2-(difluoromethoxy)benzyl bromide

Description

BenchChem offers high-quality 4,5-Dichloro-2-(difluoromethoxy)benzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dichloro-2-(difluoromethoxy)benzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(bromomethyl)-4,5-dichloro-2-(difluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrCl2F2O/c9-3-4-1-5(10)6(11)2-7(4)14-8(12)13/h1-2,8H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVVAIMBBPZDIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)OC(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrCl2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Integration of Difluoromethoxy Benzyl Bromide Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing moieties has become a cornerstone for enhancing the therapeutic potential of novel chemical entities. Among these, the difluoromethoxy (-OCHF₂) group, when appended to a reactive benzyl bromide scaffold, presents a particularly compelling building block for medicinal chemists. This technical guide offers an in-depth exploration of the synthesis, reactivity, and application of difluoromethoxy benzyl bromide derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource to leverage this versatile chemical tool.

The difluoromethoxy group imparts a unique constellation of physicochemical properties that can favorably modulate a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] It is recognized as a lipophilic hydrogen bond donor, a rare characteristic that allows it to serve as a bioisostere for hydroxyl, thiol, and amine groups, often leading to improved metabolic stability while preserving crucial interactions with biological targets.[2][3] The strong carbon-fluorine bonds within the difluoromethoxy group are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, which can significantly enhance a compound's half-life and bioavailability.[3]

Core Principles: Synthesis and Reactivity

The utility of difluoromethoxy benzyl bromide derivatives is underpinned by their synthetic accessibility and predictable reactivity. The benzyl bromide moiety serves as a potent electrophile, readily undergoing nucleophilic substitution reactions to form stable carbon-carbon or carbon-heteroatom bonds. This reactivity is crucial for coupling the difluoromethoxy-containing aromatic ring to a wide array of molecular scaffolds.

The reaction mechanism of nucleophilic substitution on benzyl bromides can proceed via both S(_N)1 and S(_N)2 pathways.[1] The stability of the resulting benzylic carbocation, influenced by the electronic properties of the difluoromethoxy group, plays a pivotal role in determining the predominant pathway. The weakly electron-withdrawing nature of the difluoromethoxy group can influence the electrophilicity of the benzylic carbon, thereby modulating the reaction rate.[1]

Table 1: Physicochemical Properties of the Difluoromethoxy Group Compared to Analogs

| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCHF₂) | Trifluoromethoxy (-OCF₃) |

| Hansch Lipophilicity Parameter (π) | -0.02 | +0.43 | +1.04 |

| Hammett Sigma Constant (σp) | -0.27 | +0.14 | +0.35 |

| Hydrogen Bond Donor Capacity | No | Yes | No |

Data compiled from multiple sources.

Synthetic Pathways and Methodologies

The synthesis of difluoromethoxy benzyl bromide derivatives typically begins with the introduction of the difluoromethoxy group onto a phenolic precursor. A common method involves the O-difluoromethylation of a hydroxybenzaldehyde, followed by reduction of the aldehyde to the corresponding benzyl alcohol, and subsequent bromination.

Workflow for the Synthesis of 4-(Difluoromethoxy)benzyl Bromide

Sources

An In-depth Technical Guide to 4,5-Dichloro-2-(difluoromethoxy)benzyl bromide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5-Dichloro-2-(difluoromethoxy)benzyl bromide, a specialized chemical intermediate with significant potential in the field of drug discovery and development. Due to its unique substitution pattern, featuring both dichlorination and a difluoromethoxy group on the aromatic ring, this compound serves as a valuable building block for synthesizing novel therapeutic agents. The difluoromethoxy group, in particular, is increasingly recognized for its ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, acting as a bioisostere for other functional groups and enhancing metabolic stability.[1] This guide will delve into the plausible synthesis of this compound, its procurement through custom synthesis, its potential applications in medicinal chemistry, and essential safety and handling protocols based on analogous structures.

Introduction: The Strategic Advantage of Fluorination and Halogenation in Drug Design

The incorporation of fluorine and other halogens into aromatic scaffolds is a well-established strategy in modern medicinal chemistry.[2] Halogenated aromatic compounds are pivotal as intermediates and active components in a wide array of pharmaceuticals and agrochemicals.[2] The strategic placement of halogen atoms can significantly influence a molecule's lipophilicity, metabolic stability, binding affinity, and overall bioavailability.[2][3]

The difluoromethyl group (-CF2H) has garnered particular interest as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities.[1] Its strong electron-withdrawing nature and lipophilic character can lead to improved membrane permeability and metabolic stability, while also enhancing the binding affinity of a drug candidate to its target.[1] The benzyl bromide moiety is a classic and highly reactive synthetic handle, readily undergoing nucleophilic substitution reactions to allow for the facile introduction of the substituted aromatic ring into a larger molecular framework.[3][4]

4,5-Dichloro-2-(difluoromethoxy)benzyl bromide combines these advantageous features, making it a promising, albeit specialized, building block for the synthesis of next-generation therapeutics.

Proposed Synthesis of 4,5-Dichloro-2-(difluoromethoxy)benzyl bromide

As of the writing of this guide, 4,5-Dichloro-2-(difluoromethoxy)benzyl bromide is not a readily available stock chemical. Therefore, a multi-step synthesis is required. The following proposed synthetic route is based on established and reliable organic chemistry transformations.

The overall proposed synthetic workflow is depicted below:

Caption: Proposed synthetic workflow for 4,5-Dichloro-2-(difluoromethoxy)benzyl bromide.

Step 1: Difluoromethylation of 4,5-Dichloro-2-hydroxybenzaldehyde

The initial step involves the conversion of the commercially available 4,5-dichloro-2-hydroxybenzaldehyde to its corresponding difluoromethyl ether. This can be achieved through a difluoromethylation reaction, which introduces the -CF2H group.[1][5] A common method involves the use of a difluorocarbene precursor.

Experimental Protocol:

-

To a solution of 4,5-dichloro-2-hydroxybenzaldehyde (1 equivalent) in a suitable aprotic polar solvent such as DMF, add a base like cesium carbonate (1.5 equivalents).[5]

-

Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Add a difluoromethylating agent such as sodium 2-chloro-2,2-difluoroacetate (2.8 equivalents) to the reaction mixture.[5]

-

Heat the reaction mixture to a temperature of around 120°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4,5-dichloro-2-(difluoromethoxy)benzaldehyde.

Step 2: Reduction of the Aldehyde to a Benzyl Alcohol

The next step is the reduction of the aldehyde functionality to a primary alcohol. This is a standard transformation in organic synthesis.

Experimental Protocol:

-

Dissolve the 4,5-dichloro-2-(difluoromethoxy)benzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH4) (1.1 equivalents), in portions.

-

Stir the reaction mixture at 0°C and then allow it to warm to room temperature. Monitor the reaction by TLC.

-

Once the reaction is complete, quench the excess reducing agent by the careful addition of water or a dilute acid.

-

Remove the solvent under reduced pressure and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic phase, and concentrate to yield [4,5-dichloro-2-(difluoromethoxy)phenyl]methanol. This product may be of sufficient purity for the next step or can be further purified by column chromatography.

Step 3: Bromination of the Benzyl Alcohol

The final step is the conversion of the benzyl alcohol to the target benzyl bromide. This can be achieved using various brominating agents. A common and effective method for this transformation is the Appel reaction or the use of phosphorus tribromide.

Experimental Protocol (using Phosphorus Tribromide):

-

Dissolve the [4,5-dichloro-2-(difluoromethoxy)phenyl]methanol (1 equivalent) in a dry, aprotic solvent such as diethyl ether or dichloromethane, under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus tribromide (PBr3) (0.4 equivalents) dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction to stir at 0°C for a period and then warm to room temperature. Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture onto ice water to quench the excess PBr3.

-

Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,5-dichloro-2-(difluoromethoxy)benzyl bromide.

-

Purify the final product by column chromatography or recrystallization.

Suppliers and Pricing

As a specialized and non-stock chemical, 4,5-Dichloro-2-(difluoromethoxy)benzyl bromide is not available through typical chemical catalogs. Its procurement necessitates custom synthesis by a specialized contract research organization (CRO) or a fine chemicals company.

Table 1: Potential Custom Synthesis Providers

| Company Name | Service Highlights | Website |

| BOC Sciences | Custom synthesis of aromatic compounds, process optimization, and scalable production. | |

| ArtMolecule | Custom synthesis of a variety of organic compounds, including stable isotopes and metabolites, from milligram to gram scale.[6] | [Link] |

| Matrix Fine Chemicals | Specializes in complex multi-step synthesis with regular project updates.[7] | [Link] |

| Taros Chemicals | Offers custom synthesis from lab to pilot scale, with expertise in complex and enantioselective synthesis.[8] | [Link] |

| BLDpharm | Provides custom synthesis of new compounds from milligrams to hundreds of kilograms.[9] | |

| AOBIOUS | Offers a broad portfolio of chemical synthesis programs for academic and industrial clients.[10] |

Pricing:

The cost of custom synthesis for 4,5-Dichloro-2-(difluoromethoxy)benzyl bromide will be determined on a project-by-project basis. Factors that will influence the price include:

-

The complexity of the synthesis and the number of steps involved.

-

The cost of starting materials.

-

The required quantity and purity of the final product.

-

The level of analytical data and documentation required.

-

The timeline for delivery.

It is advisable to contact multiple custom synthesis providers to obtain quotes and compare their offerings.[11]

Applications in Drug Discovery and Development

The unique structural features of 4,5-Dichloro-2-(difluoromethoxy)benzyl bromide make it a highly attractive building block for the synthesis of novel drug candidates across various therapeutic areas.

-

Scaffold for Bioactive Molecules: The dichlorinated phenyl ring provides a rigid scaffold that can be further functionalized. The chlorine atoms can influence the electronics and conformation of the molecule, potentially leading to enhanced binding to biological targets.

-

Modulation of Physicochemical Properties: The difluoromethoxy group can significantly alter the properties of a parent molecule. It can increase lipophilicity, which may improve cell membrane permeability.[1] Furthermore, its ability to act as a weak hydrogen bond donor can lead to new interactions with protein targets.[1]

-

Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the difluoromethoxy group more resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of a drug candidate.

-

Versatile Synthetic Intermediate: As a benzyl bromide, this compound is a potent electrophile that can react with a wide range of nucleophiles (e.g., amines, phenols, thiols, and carbanions) to form new carbon-heteroatom or carbon-carbon bonds.[3][12] This versatility allows for its incorporation into a diverse array of molecular architectures.

The logical relationship for its application in drug discovery can be visualized as follows:

Caption: Application of the title compound in the drug discovery process.

Safety and Handling

A specific Safety Data Sheet (SDS) for 4,5-Dichloro-2-(difluoromethoxy)benzyl bromide is not available due to its nature as a custom-synthesized compound. However, based on the known hazards of structurally similar compounds such as 2,5-dichlorobenzyl bromide and other fluorinated benzyl bromides, the following precautions should be taken.[13]

Hazard Assessment (based on analogous compounds):

-

Corrosive: Expected to cause severe skin burns and eye damage.[13]

-

Lachrymator: May cause irritation and tearing of the eyes.

-

Toxic: May be harmful if inhaled, swallowed, or absorbed through the skin.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.

-

Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

-

Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste.

First Aid Measures (General Guidance):

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If conscious, give large amounts of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

It is imperative to perform a thorough risk assessment before handling this compound.

Conclusion

4,5-Dichloro-2-(difluoromethoxy)benzyl bromide represents a highly specialized yet potentially valuable building block for the advancement of medicinal chemistry and drug discovery. Its unique combination of a dichlorinated aromatic ring, a difluoromethoxy group, and a reactive benzyl bromide handle offers a powerful tool for the synthesis of novel compounds with potentially enhanced therapeutic properties. While not commercially available off-the-shelf, this guide provides a plausible synthetic route and a list of potential custom synthesis partners. Researchers and drug development professionals are encouraged to consider the strategic incorporation of this and similar fluorinated building blocks in their quest for the next generation of innovative medicines.

References

-

The Synthesis and Application of Halogenated Aromatic Compounds in Modern Industries. (2026, February 10). CHEMBEI. Retrieved from [Link]

-

Organic Syntheses. (2024, October 5). Difluoromethylation of Phenols. Retrieved from [Link]

-

Syntechem. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Retrieved from [Link]

-

ArtMolecule. (n.d.). Custom Synthesis. Retrieved from [Link]

- Hu, J., et al. (2018). Direct and Regioselective C–H Oxidative Difluoromethylation of Heteroarenes. Organic Letters, 20(18), 5828-5832.

- Prakash, G. K. S., & Yudin, A. K. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(12), 1557-1575.

- Google Patents. (1989). WO1989008630A1 - Method for the halogenation of aromatic compounds.

-

Chiroblock GmbH. (n.d.). Costs for Custom Synthesis & Contract Models. Retrieved from [Link]

- Sampey, J. R., & Reid, E. E. (1947). Side-Chain Bromination. Journal of the American Chemical Society, 69(3), 712-713.

- Google Patents. (1972). US3699177A - Preparation of halogenated aromatic compounds.

-

PubChem. (n.d.). 4,5-Dichloro-2-hydroxybenzaldehyde. Retrieved from [Link]

- Tanko, J. M., & Blackstock, J. C. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203-205.

-

Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved from [Link]

-

Sciedco. (n.d.). 4-(Difluoromethoxy)benzyl Bromide, Min. 98.0 (GC), 5 g. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). Custom Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Versatile Role of Benzyl Bromides in Chemical Synthesis. Retrieved from [Link]

- Google Patents. (1980). Process for the production of 4-hydroxybenzaldehyde derivatives - Patent 0012939.

-

Taros Chemicals. (n.d.). Custom Synthesis Service for your key compounds. Retrieved from [Link]

- Google Patents. (2006). Improved process for side-chain bromination of alkyl-benzenes - Patent 1705168.

- Google Patents. (2006). EP1705168A1 - Improved process for side-chain bromination of alkyl-benzenes.

- Dong, C., & Zuo, S. (2000). The Side-chain Chlorination of p-Fluorotoluene. Journal of East China University of Science and Technology, (4), 412-416.

- Bio, A. M., & Toste, F. D. (2021). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Organic Letters, 23(24), 9479-9483.

-

Carl ROTH. (n.d.). 4-(Difluoromethyl)benzyl bromide, 500 mg. Retrieved from [Link]

-

Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dichlorobenzyl bromide. Retrieved from [Link]

- Zhang, S., et al. (2024). Copper-catalyzed coupling reaction of benzyl bromide with sulfonyl hydrazide for synthesis of sulfone compounds.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orgsyn.org [orgsyn.org]

- 6. Custom Synthesis | @rtMolecule [artmolecule.fr]

- 7. Matrix | Fine Chemicals Company | Custom Synthesis [matrix-fine-chemicals.com]

- 8. Custom Synthesis Service for your key compounds [tarosdiscovery.com]

- 9. Custom Synthesis | BLDpharm [bldpharm.com]

- 10. Custom Synthesis (3712) - AOBIOUS, INC [aobious.com]

- 11. Costs for Custom Synthesis & Contract Models - ChiroBlock ★★★★★ Chiroblock GmbH [chiroblock.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. 2,5-Dichlorobenzyl bromide | C7H5BrCl2 | CID 3495744 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Nucleophilic Substitution Reactions of 4,5-Dichloro-2-(difluoromethoxy)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the nucleophilic substitution reactions of 4,5-dichloro-2-(difluoromethoxy)benzyl bromide, a versatile building block in medicinal chemistry and materials science. We delve into the mechanistic underpinnings of its reactivity, offering detailed, field-proven protocols for its reaction with a variety of nucleophiles. This guide is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring reproducibility and enabling researchers to adapt and troubleshoot their experimental designs effectively. All protocols are presented with an emphasis on safety, efficiency, and product characterization.

Introduction: The Chemical Versatility of a Fluorinated Benzyl Bromide

4,5-Dichloro-2-(difluoromethoxy)benzyl bromide is a halogenated aromatic compound of significant interest in the synthesis of complex organic molecules. Its structure, featuring a reactive benzylic bromide, electron-withdrawing chlorine atoms, and a difluoromethoxy group, imparts a unique electronic and steric profile. The difluoromethoxy group (OCF₂H), in particular, is a valuable bioisostere for hydroxyl and methoxy groups in drug design, often enhancing metabolic stability and modulating physicochemical properties such as lipophilicity and pKa.[1] The benzylic bromide is a key functional group, serving as an excellent leaving group in nucleophilic substitution reactions, thus allowing for the facile introduction of a wide array of functional groups.

The reactivity of the benzylic C-Br bond is significantly influenced by the substituents on the aromatic ring. The two chlorine atoms at the 4 and 5 positions are electron-withdrawing, which can influence the stability of the potential carbocation intermediate in an SN1-type mechanism or the transition state in an SN2-type mechanism. Understanding these electronic effects is paramount for predicting reactivity and selecting appropriate reaction conditions.

Mechanistic Considerations: SN1 vs. SN2 Pathways

The nucleophilic substitution at the benzylic carbon of 4,5-dichloro-2-(difluoromethoxy)benzyl bromide can proceed through either an SN1 or SN2 mechanism, or a mixture of both. The prevailing pathway is dictated by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.[2]

-

SN1 Pathway: This two-step mechanism involves the formation of a benzylic carbocation intermediate. This pathway is favored by polar, protic solvents (e.g., ethanol, water) that can stabilize the carbocation and the bromide leaving group through solvation. Weaker nucleophiles also favor the SN1 mechanism. The electron-withdrawing nature of the chlorine and difluoromethoxy groups can destabilize the carbocation, potentially slowing down the SN1 pathway compared to unsubstituted benzyl bromide.[2]

-

SN2 Pathway: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic benzylic carbon at the same time as the bromide ion departs.[3][4] This pathway is favored by polar, aprotic solvents (e.g., acetone, DMF, DMSO) and strong, unhindered nucleophiles. The steric hindrance around the benzylic carbon is a critical factor for the SN2 reaction rate.

Visualizing the Mechanistic Dichotomy

Sources

- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

Application Notes and Protocols for N-Alkylation using 4,5-Dichloro-2-(difluoromethoxy)benzyl bromide

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of Fluorinated Benzyl Moieties in N-Alkylation

The construction of carbon-nitrogen bonds via N-alkylation is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] The introduction of an alkyl group to a nitrogen-containing scaffold can profoundly alter a molecule's biological activity, selectivity, and pharmacokinetic profile. Among the diverse array of alkylating agents, substituted benzyl bromides are particularly valuable for their reactivity and the synthetic handles they introduce.

This guide focuses on 4,5-Dichloro-2-(difluoromethoxy)benzyl bromide , a sophisticated building block designed for modern medicinal chemistry. This reagent uniquely combines the classic reactivity of a benzyl bromide with the strategic advantages conferred by its halogen and difluoromethoxy substituents. The incorporation of fluorine-containing groups like difluoromethoxy (-OCF₂H) is a key strategy for optimizing drug candidates.[2][3] The -OCF₂H group is particularly noteworthy for its ability to serve as a metabolically stable, lipophilic hydrogen bond donor, a rare and valuable characteristic in drug design.[3][4] It can enhance metabolic stability by shielding adjacent sites from enzymatic degradation by cytochrome P450 enzymes.[4]

These application notes provide a comprehensive overview of the reagent's properties, a detailed mechanistic rationale, and robust, field-proven protocols for its use in the N-alkylation of various amine-containing substrates.

Reagent Profile: 4,5-Dichloro-2-(difluoromethoxy)benzyl bromide

This reagent is an electrophilic alkylating agent characterized by three key structural features that dictate its reactivity and utility:

-

Benzylic Bromide: The bromomethyl group is an excellent leaving group, rendering the benzylic carbon highly susceptible to nucleophilic attack by amines in an S(N)2 fashion.

-

Dichloro Substitution: The chlorine atoms on the aromatic ring are electron-withdrawing, which can modulate the electrophilicity of the benzylic carbon and influence the overall electronic properties of the resulting molecule.

-

Difluoromethoxy Group (-OCF₂H): This group significantly impacts the physicochemical properties of the final product. It generally increases lipophilicity, which can improve membrane permeability and oral absorption.[4] Its unique electronic nature and ability to act as a hydrogen bond donor can lead to enhanced binding affinity with biological targets.[4]

Physicochemical Properties

| Property | Value |

| Chemical Name | 1-(Bromomethyl)-4,5-dichloro-2-(difluoromethoxy)benzene |

| Molecular Formula | C₈H₅BrCl₂F₂O |

| Molecular Weight | 306.93 g/mol |

| Appearance | Typically a colorless to light yellow liquid or solid |

| Reactivity | Lachrymatory, moisture-sensitive |

| Storage | Store under an inert atmosphere (nitrogen or argon) at 2-8°C.[5][6] |

Mechanistic Framework: The S(_N)2 Pathway and Its Challenges

The N-alkylation of amines with 4,5-Dichloro-2-(difluoromethoxy)benzyl bromide proceeds via a classical bimolecular nucleophilic substitution (S(N)2) mechanism.[1]

Core Mechanistic Steps:

-

Activation of the Nucleophile (Base-Mediated): For primary amines, secondary amines, and N-H containing heterocycles, a base is typically employed to deprotonate the nitrogen atom. This generates a more potent nucleophile (an amide or indolide anion, for example), which significantly accelerates the rate of reaction.[7]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom attacks the electrophilic benzylic carbon.

-

Transition State: A trigonal bipyramidal transition state is formed where the C-N bond is forming concurrently with the C-Br bond breaking.

-

Displacement: The bromide ion is displaced as a leaving group, resulting in the formation of the new C-N bond and the N-alkylated product.

.dot

Caption: Generalized S(_N)2 mechanism for N-alkylation.

Causality of Experimental Choices & Overcoming Challenges

A primary challenge in the N-alkylation of primary amines is over-alkylation .[8] The mono-alkylated product (a secondary amine) is often more nucleophilic than the starting primary amine, leading to a second alkylation event that produces a tertiary amine. In some cases, this can proceed further to form a quaternary ammonium salt.[8]

Strategies to Control Selectivity:

-

Stoichiometry Control: Using a large excess of the amine substrate can statistically favor mono-alkylation.

-

Choice of Base: A bulky, non-nucleophilic base can deprotonate the amine without competing in the alkylation reaction.

-

Reaction Conditions: Lower temperatures and careful, slow addition of the alkylating agent can help control the reaction and minimize side products.

Experimental Guide: Protocols and Methodologies

Mandatory Safety Precautions

Substituted benzyl bromides are potent lachrymators and skin/respiratory irritants.[9][10] All manipulations must be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves (nitrile gloves should be handled with care; inspect for any tears before use).[9][10]

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[9] Use a syringe or cannula for transferring the liquid reagent.

-

Quenching & Disposal: Any residual reagent should be quenched carefully with a suitable nucleophile (e.g., a dilute solution of sodium thiosulfate or a secondary amine like diethylamine) before disposal. Dispose of all chemical waste in accordance with local regulations.

General Experimental Workflow

The following diagram outlines the standard workflow for performing an N-alkylation reaction, from setup to final product isolation.

.dot

Caption: Standard experimental workflow for N-alkylation.

Protocol 1: N-Alkylation of a Heterocycle (e.g., 5-Bromoindole)

This protocol is a representative example for N-H containing heterocycles and is adapted from established procedures for indole alkylation.[7]

Materials:

-

5-Bromoindole

-

4,5-Dichloro-2-(difluoromethoxy)benzyl bromide

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 5-bromoindole (1.0 eq) and anhydrous DMF. Stir the mixture at room temperature until all solids are dissolved.

-

Deprotonation: Cool the solution to 0°C using an ice-water bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Stir the mixture at 0°C for 30-60 minutes.

-

Alkylation: Slowly add a solution of 4,5-Dichloro-2-(difluoromethoxy)benzyl bromide (1.1 eq) in a small amount of anhydrous DMF dropwise to the reaction mixture at 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture back to 0°C and carefully quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.[7] Dilute with water and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Protocol 2: N-Alkylation of a Secondary Aliphatic Amine (e.g., Piperidine)

This protocol is suitable for more nucleophilic amines where a milder base can be used.

Materials:

-

Piperidine

-

4,5-Dichloro-2-(difluoromethoxy)benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (MeCN), anhydrous

-

Diethyl ether

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile. Add piperidine (1.2 eq) to the suspension and stir.

-

Alkylation: Add a solution of 4,5-Dichloro-2-(difluoromethoxy)benzyl bromide (1.0 eq) in anhydrous acetonitrile dropwise to the stirring suspension at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 50-60°C and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with acetonitrile.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with water, then brine.

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.

-

Purification: If necessary, purify the product by flash column chromatography on silica gel.

Data Summary and Troubleshooting

Table of Reaction Conditions

The optimal conditions for N-alkylation can vary significantly based on the nucleophilicity of the amine. The following table provides general guidelines.

| Substrate Type | Typical Base(s) | Typical Solvent(s) | Temperature | Key Considerations |

| Heterocycles (Indole, Benzimidazole) | NaH, K₂CO₃, Cs₂CO₃ | DMF, MeCN | 0°C to RT | Requires strong base to deprotonate the N-H.[11] |

| Secondary Aliphatic Amines | K₂CO₃, DIPEA, Et₃N | MeCN, THF, DCM | RT to 60°C | Generally high-yielding; risk of quaternary salt formation with excess alkylating agent. |

| Primary Aliphatic Amines | K₂CO₃, DIPEA | MeCN, THF | RT to 60°C | High risk of over-alkylation; use of excess amine is recommended. |

| Aromatic Amines (Anilines) | K₂CO₃, NaH | DMF, DMSO | 50°C to 100°C | Less nucleophilic; often requires higher temperatures and stronger bases. |

Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive benzyl bromide (hydrolyzed).2. Base is not strong enough.3. Insufficient temperature. | 1. Use fresh or newly purified reagent.2. Switch to a stronger base (e.g., K₂CO₃ → NaH).3. Increase reaction temperature incrementally. |

| Formation of Multiple Products | 1. Over-alkylation of primary or secondary amine.2. Side reactions with solvent or impurities. | 1. Use a larger excess of the amine (2-5 eq).2. Add the benzyl bromide slowly at a lower temperature.3. Ensure use of high-purity, anhydrous solvents. |

| Reagent Decomposition | 1. Presence of moisture.2. Reaction temperature is too high. | 1. Use rigorously dried glassware and anhydrous solvents.2. Perform the reaction under an inert atmosphere.3. Do not exceed recommended reaction temperatures. |

| Difficult Purification | 1. Products and starting materials have similar polarity.2. Oily product that will not crystallize. | 1. Optimize the eluent system for column chromatography.2. Consider converting the product to a salt (e.g., HCl salt) to induce crystallization, followed by free-basing. |

Conclusion

4,5-Dichloro-2-(difluoromethoxy)benzyl bromide is a highly valuable and versatile reagent for the N-alkylation of a wide range of nitrogen-containing nucleophiles. The strategic placement of dichloro and difluoromethoxy substituents provides a powerful tool for medicinal chemists to introduce moieties that can enhance metabolic stability, modulate lipophilicity, and create unique hydrogen bonding interactions. By understanding the underlying S(_N)2 mechanism and carefully selecting the appropriate base and reaction conditions, researchers can effectively control the reaction's outcome and minimize common side reactions like over-alkylation. The protocols and guidelines presented herein offer a robust framework for successfully employing this reagent in the synthesis of novel and complex molecular architectures for drug discovery and development.

References

- BenchChem. (2025). Experimental procedure for N-alkylation of primary amines. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNCZ-gk-kiyo-1iPwjmoBJrLivEflRTQV1YtvyXd0ttB8YhSRjGTM4f08iB-HuOrScACR1P6pc2TiObfztbSaFMgVJPoltbzX2HlI2dubVChXRDUry7rRF7P9o31WgMl7sMYGvOf3cUj8ODPDUpcAsVGGLdNAkP8rzu1OylsgMgrtlqJwgIlfI8izxgP47OBFWCNZWKTc=

- University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB2TXF4FG_3jMmBWVluPiRBElc-SUh4lihLlLjEmpR6-ZTiO6LR5XMbxXN3UAnCz-jjzzshnWUy_dwze0NOrTL8ZUTJBAY9PZDAaRgBfko-aWTTEvdGo32EBnuxSljQVYrVkQxzpNBhyBref6CVCCJpw-v8UEvEPHbUcTbRHc_

- Chem-Impex. (n.d.). 4-(Difluoromethoxy)benzyl bromide. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXN_ByWLLIE-vQ0W7Q4dh-vuqjpfwlvruz-JK2UfHIbFKGZQs0vbhYEdVe-RzniTeeLx7gugryOVulXtKiO9_TFjeUpTedQiheY2RycVMix0xYHLpUK2EiL7ku8Kb5zM2emnA=

- Wikipedia. (n.d.). Amine alkylation. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnRoGzJ4n6G_j-v8YEHha0Q2Yy7xguKzfrianw4Mp1HP9l1mW6anS3y35KpsZUdHMH_Iiw9KQ16LW-OAJrEC3-P-GMw7usxeHVH7dY-XjBjBLbJc7VmsJ1QnhRrI5ptckfY8GVRirsflQ=

- Sigma-Aldrich. (2013, March 19). Benzyl-Bromide - Safety Data Sheet. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_l1OlUYABCBGl2n03lgRq3uYv88KYZp_1JH17kfvHabQiHZRxhBBh8kSBmi2CVTt0JF_SVY6HjipS6x_am8-WSR7kfxwBlzyF7R24h_cv9yYRvwmXHKZKIw7gTeUX8ALxszordIly4WfqwhTVZeIMt2MCOMD6SA1KPaVFkgj1N8XngQR6

- Synquest Labs. (n.d.). Benzyl bromide. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkBofwol9mmHQYXV_1qUoLdlF4PeQoL7waUj8V5UMn3ksG6KpuLNvlBr9RzXRSIjH1DlDxY8QQI3VqJb9YnMiadIanv_I5jzIVipvyYTgruHOQKUt04nj6DfzZkOmYh0Cfufy0bd_B921Nl8XROajEJH1n6OqTG9zEO0S8zfuBe1ZoCV-Mfxc58yvso6yJndY=

- ECHEMI. (n.d.). Benzyl bromide SDS, 100-39-0 Safety Data Sheets. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFdr7hl1BD6aMxquvmWF_c6faPkezfEbetqmrojnndMA667eN9wFJ6jU-Ny_Ya3HGm9a2Pncpd1KRernsrN4CRvp7XWYNNIwLllgnWm9JT8ZtS15Y9gXWV7plgZi-RdyNOLYVBmiMVfqPHkluXeFhPFC4LsNC2

- A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (n.d.). ResearchGate. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcMNOo2tS9rtNjboFPB2Wr37chEvpKpeaMEpRAZ9QaPAqEECQ8WH__F5kfMTEBoWeJZF-EAsg8Q7nqfUzTmEo2HGXFAdaon-R2KTOT7-S8aChnOwgTDTAiIB-uuY1mhZUoN2hbVUyrnB5Vq9KZXOQ61Vslh68seibu7scYHOYKflbYl9r6447nZH7GvvZe6EAqAEk1xF6ewBid7lhGHTgThNURPTlMSECgZbMjdmYa4eXOqpo1IXwA0MaCrPvxi_Fc2Q==

- General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. (2019, November 6). Organic Letters. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJHTGPtA0Y0lZlgisgJ2Ua4okj7uZQfPSksAkKfG0-1ak4wWuStMP7a5KXIAxvF-jxwgjSG99xloJRZRAw8tcD_25Gq9XIOl5XSVLPIA8wws6LkHB-s80eWRRooVyuEtuoqbC1M3t_G6uEJNDH3DQ=

- N alkylation at sp 3 Carbon Reagent Guide. (2026, February 8). ACS Green Chemistry Institute. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_OoteYggYLsCZNkG8XrjFS2YJiXrbUmIhRYk7Q0UxKEZ1sIlWzSHFWDRokpZBL7mXcvYqqMpq7ydPQ-MDc4Zduc-_OKTu0FWGp0LOnzQxOrUfw47XMDWyQx5T0xr_SAQUTmpuw-iMpt9C97GCHM2tum-nDg9CqImE8G_Ceq-yXl_BPA==

- Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlsa55tCG_duR7EufG8rSS4xNSF97RGVMddRl_bJ2cx2y6cf5rVuqoCa7bGuDSUKnSqFLpPCK8-7WpQJfL09skX_eqXb0snAJI6am6f58kML7zLkBL-c1K_80_w0MXHde0d1k6EFbk86c_6LUbyTgKnpwGTjoVj0VtUqlPx_w=

- Synthesis of substituted N-heterocycles by N-alkylation. (n.d.). Organic Chemistry Portal. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7fi815cHfVYUqdMoecagp5CW8YYH44jr0PFg4U5SntAw8pTxIzCCoxAhnkLp4n1n9oq58pul9MHFvb8YOnUxyoNc0DJPbjoP-47qnGL4bhIkfEMjjUz3aXW8q_mGC3N76VqrLiNTTgE0bGiqfUf5ffXCRUc0aD0tqSnBhvBZOyn8Bd7lAEfQ=

- Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. (n.d.). Chinese Chemical Letters. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG7gomdfEBDBqPSGlGmq3qrHpI5KSN5Y7op2QL00VMj72rUmxsxbVQKg1Nf-JJzpmPBp2qQ35d-sx0foOQPRt62stt2mQWjFbC7Jc5NVjKFtiUOs3WjwHGufAyqMW5Vp4XnFQP

- Benzyl bromide - SAFETY DATA SHEET. (2010, September 3). Thermo Fisher Scientific. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_-c52-OH-acrpXamlVReGdmErRi74yfuhqyh8s4DA0DaEcHxZKvyK_OR7_OE0i40jKmfQwr1gP1iE1IdbecQKKr_KDbU0EHqY_2BB8mKEMNYUCQhg2D3iiMc8KP59_2s-u88cBwS_UHKY_NkV-a4GW-kIPf7VLdnMnW2nR1-ncszaKCBgOAFQLFZK16B1cY6dWVwHwn2g-g31eZ5oslBenly4rpLV-ePlQCxW1ZMv-mKVgNRzX-XH9ZZ-8xvIOTLyCVn12NePhyXSo5Tl

- SAFETY DATA SHEET - Fisher Scientific. (2010, September 3). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvj7bedXs9kW_pqRpV2eBrzl5k1KwOz_nzNK24I4g2gItsFQ2ddK7mUHKPr_1Dzkyy2zsP3TQp7mkezBRg6UdD2KPSfAkub4qI5_3UhvWh7IdRcoX-BMRI9FXg4t1yCUqmfjx9bkbKuQ5quVzWZwSLopsbH7NVAQ_V88K6D4oMNtcUyHrI6rTqqISXMdL1MVWF0iOuLYOyYi0v7pT0m2qGCZO9BRAu2wbLIfaRtG3gRLQ6C5jSfHXwXEhfWM6vRXzto6T18A==

- The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. (n.d.). BenchChem. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnHPlbsWp03ER_aUWncHi8_Tl5ZAB-Gk-EkMOrVGYSitzSscleIYjJBsDv_kp2lEYTItSyFmiOVBfiUuJ-cVaevFk6uxHOlKbdFjzWf7i5qBr59-LGaCi9Orz8cT7G4jp885iZHGfhwmRkGcd-5UhJ2H3vF8zH3u2qh1NC9Rqiw72kKCkvMS9cB9IYPqt-mTwBiPJcFMJ23Si7l8AeFTX5BqmAb-0=

- A Selective Process for N-alkylation in Competition with O-alkylation. (2018, December 25). ResearchGate. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIkmasbV6LyGlGZekKYwTCBcaN7Vu96uzbaRY7Q1pY3OtFIjQaKxJh5T0qiLb4R8W2G-Lhzq-DFUoM_MiosuF-LmEmZFR0CiYf3tEYqRUULNt0xz_Fx-1MEgz7_kaS8uRo-ylrsUBxQtGY0bCS1CZJkhcrTuam9FuemJVPATa5dLa5kahKaxYQuUW198YmveupOGCVfY24abjGlHKkzwcLqXO4I0-fIxSD5ElJgTllNOuc0usnFbUiPE0=

- Supplementary Information for:. (n.d.). The Royal Society of Chemistry. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-vYKV51y-YyN8MhEO6BLzUjwueYgUC-xr7YzET1S_a8T27SL0SAw8sbtH0UC9ACUBtg3eM10aGAnt2NqCjCdQzsCtQ5H94a-B2vTvyVqaHHVRtt2pGg4DF1IVeuwUKizC_9o9JcbLXvl5Xx68aYr7iNjHOY7jtw4=

- N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023, February 2). PMC. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhWYWRgPvsHRuud8JFVYXuNvxqBaUmtsVavDGN9pwKYMxk0XOy0me_n3eP0opjFteIBFh5wwISMkiroUd1XqEYM4jigBgK4duZqmJX8U6WxkDkLiPR7AgQbNlMuxV8GTDPFPgQ7zArWOHywwQ=

- 4-(Trifluoromethoxy)benzyl bromide 97 50824-05-0. (n.d.). Sigma-Aldrich. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxRMpcAdRIF6agw-kJom6jPgJbWV-EKvaF_lg38eSEikE5ZF8GQpXqr4zNYOyXjaG4BiyYHNuxyUNUgVYPbvqS0IrUHX2k8HtbbqtRE5FuNMN_ex9GX7FyAwTKAWtb4kC2DBhePyt55xmoXwQ24dY7UClIfw==

- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (n.d.). ChemRxiv. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmkCO5hkonlzw9Ut58zOB8v9othzVcU_dKy5S5lNQMqkEsr_k-TEBjXVMsw3Wv4Rs0Fe6N2ch-q7dYhX7-c7EVRfvDEULcKqbv4JV8SzbTUh4ReQocotrQ27ygy3L657UvihiXhb4pz5Dlla7FrjIlFTSajQ==

- Chemical Properties of 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0). (n.d.). Cheméo. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3MYEwbucBYb7aKOQ2guQLB2t5MWE6UWTwYiddMG4eb_I15ELzFITeURt9B6GyZlP_ydr-a-0CMGDYBkyauyG4tR1DTwQ57X5mysEAu9fVnOqkvwlw2uZ7OySTp27gkByIsGVFWofLlADRVjSojKGz4VFRxQDT1kJ3Mxfcp4tyadOmUoXh_Wk=

- Recent Advances in the Synthetic Application of Difluorocarbene. (n.d.). Thieme. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQiXdL4_1FoZmH6_GMS4WZvjJqnq14HjO6YBOsgiaQXgXaIug6VD0qy7xcmEaH5xpZrjCY7Bagj_o6e7iIcUMS-YcIDqFlE3904-OpL1L5FM83k5ywVoIbHc3x2idIL9rDlXWFNd8nMsp-nqMm-5pBS1c8G9p5bQIRJYqaqkjZ

- 4-(DIFLUOROMETHOXY)BENZYL BROMIDE | 3447-53-8. (2025, September 25). ChemicalBook. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkGGwMvE_xwxj1i4OzXe6VOctlWM-il5vrOCPCEpap73eT52H4x34rbibEHHCWeN8kO_-aiQHip0ulFxHLTzEg-nia9y8RKzlgfOYTlmxRLwvyS58G5mWlend8D2W5aXvHBCKGobygZ6hp-nhQ93sb982drO0t3VEtrkv9lnMXFA==

- N-Dealkylation of Amines. (n.d.). PMC. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF46FhbyYQTQebcK3ZB3AQSK4H3wXHVdHPNTa0tPmfdTlMZXD0RkvFzeJUTPISczEOSNQLGunimYFfCz7Og9jRPNz1o99-u36G841nASP8TGLQP5affX830qrpXjdEOGWGZv03Y1y74DeqwOG8=

- Can someone suggest to me some method to purify it or other method for N-alkylation of benzoazole?. (2015, December 26). ResearchGate. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKmp_y62rEnaXXpWVM3883UNc6mKKTJJiiyCNjfhZyBxldfN2vVdC3nwzZFxMtUcGMfronk_F_FlsvEvdrpnSn-fqbW6luPf730289ZDHpvp3kJk-MU9V0v3SxprmSpW_witYE-_SyLQrvsYv730rN9ZWYHhuTpRfQayD6j_C6RWIrpsJkawpgIEsaJaW51nr_QEf9pPhxb12ahLBqzRiyq1-rH4ptNSYdTt-CpD58qVi63-CJ1wWrL-5iHRZkJg==

- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. (n.d.). PMC. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtaJfpybejZkgz8ZvEAta6t9fNIEbGGUZmLFJ81rdBKbHMOi1JS2YxeC2p-dGWG2opGgQ0pUx4M_B5_16dMciv8Sxref7BfxN7hOJrODOPc1p5SsAy9ZH5MRAqunpt2TUjzPL4FxtabrRHp3c=

- Application Notes and Protocols for N-Alkylation of 3,6-Dichloro-2,4-Difluoroaniline. (n.d.). BenchChem. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKBEjOYrqW0vcNOcAUNGjxWjFgbPwTEWqdYupONsIIXORtXOmDUyoA2z5lRg19QCnMmULcC3pzevEo30U54bJT03v6gll_qsU8kF3vAru5Ggpy3lhclvomvYQ-NutVM29Bbzv3SHw-HJOtgz0iUFCR7_WQewXUnINRV-9lUb2MVBJDMpQa7JrI7QoR3wXbCGqQ32HA-oFDsnhsD4WcpSfoFxR6kKr8dCtqU3c-ym44UGs=

- A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. (n.d.). ThalesNano. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7VFVSCEn0vVHJeX8g_ShSp7EOSd09AO674w613349MbK6f8D7bf0mWhTTgD9-8RDOoEh7c4RLQnIs3gWHgWVxoEb_X7xctVjAfb1TyeC8VcpdcYPZ4sI1FA4cj12RCF91kxAMHzx44f5y5TWPdP01aj0f2kVa5-ypLPHFanP6lxIEXOSoJ5F3McHQVOZ4KBCpIAVnnSFQpUD-57POujTnb_Is

- Application Notes and Protocols for N-alkylation of 5-Bromoindole. (n.d.). BenchChem. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_rbXhRdg0DyeuO3SzlpjiA8G1UMnprZp_WGoheK3TQVPFMB3zGOdRHDtdv3kFcf850rq89Zi9ZGAdj5E4rlq_GD1vvVJRN7P1Q6hBgNb_p3FWrw7lLZMnfOypT_n6neq4osUjEvNDNTcEcHA5268lTTBLGa2wlrI9l-3R48rnCkIxoMknyJNaHIVC6x2KT3D6F_pDQgzRcSzF24DxpA==

- N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions. (2008). Journal of Heterocyclic Chemistry, 45, 1371.

- Difluorinated Alkyl Bromide Synthesis via Chiral Iodoarene Catalysis. (2020, November 30). YouTube. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB50_eBJggTg2tluNDw0wSV31eDhQi5Dw6OCzCUNMBifExIRwLdxfiv_m6Ol0g1pYyIonCVs9fiL3qgLzbj9oANdCrif_sZfRbOkqHhqUVIhWWdGplmsimn351UjVXFK5XysYvYFs=

Sources

- 1. N-alkylation - Wordpress [reagents.acsgcipr.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-(DIFLUOROMETHOXY)BENZYL BROMIDE | 3447-53-8 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. westliberty.edu [westliberty.edu]

- 10. synquestlabs.com [synquestlabs.com]

- 11. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]

protocol for O-alkylation using difluoromethoxy benzyl bromides

Application Note: Strategic O-Alkylation of Phenols using Difluoromethoxy Benzyl Bromides

Executive Summary & Medicinal Chemistry Context

This guide details the protocol for installing the 4-(difluoromethoxy)benzyl moiety onto phenolic substrates. In modern drug discovery, the difluoromethoxy group (

Key Strategic Advantages:

-

Metabolic Stability: The

bond strength renders the group resistant to cytochrome P450-mediated -

Lipophilicity Modulation: It increases

moderately, improving membrane permeability without the solubility penalties often associated with perfluorinated groups.[2] -

Bioisosterism: It serves as a bioisostere for phenol (

) and thiol (

Safety & Handling (Critical)

-

Lachrymatory Hazard: Difluoromethoxy benzyl bromides are potent lachrymators (tear agents). All weighing and transfers must occur within a functioning fume hood.

-

Reagent Stability: While the

group is chemically robust, the benzylic bromide is sensitive to moisture. Hydrolysis yields the corresponding benzyl alcohol, which is unreactive under standard alkylation conditions.-

Verification: Before use, check

NMR (

-

Mechanistic Insight

The reaction proceeds via a classical

Electronic Considerations:

The

-

Effect on Electrophile: The electron-withdrawing nature pulls density from the aromatic ring, making the benzylic carbon slightly more electrophilic than in unsubstituted benzyl bromide. This generally accelerates the reaction kinetics.

-

Effect on Stability: The same electronic effect makes the benzylic position more susceptible to nucleophilic attack by water (hydrolysis) if the solvent is "wet."

DOT Diagram: Reaction Mechanism

Caption: Concerted

Standard Protocol

This protocol is optimized for 1.0 mmol of phenolic substrate.[3][4]

Reagents:

-

4-(Difluoromethoxy)benzyl bromide (1.1 – 1.2 equiv)

-

Cesium Carbonate (

) (1.5 – 2.0 equiv) -

Solvent: Anhydrous DMF or Acetonitrile (MeCN) [0.2 M concentration]

-

Optional: Potassium Iodide (KI) (0.1 equiv) – Use if reaction is sluggish.

Step-by-Step Procedure:

-

System Preparation: Flame-dry a 10 mL round-bottom flask or vial equipped with a magnetic stir bar. Cool under a stream of nitrogen (

). -

Solvation: Add the Phenol substrate (1.0 mmol) and anhydrous DMF (5.0 mL). Stir until fully dissolved.

-

Deprotonation: Add

(488 mg, 1.5 mmol) in a single portion.-

Expert Note: The solution often turns yellow/orange due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes to ensure complete deprotonation before adding the electrophile.

-

-

Alkylation: Add 4-(difluoromethoxy)benzyl bromide (1.1 mmol) dropwise (if liquid) or as a solution in minimal DMF (if solid).

-

Reaction: Stir at RT for 2–4 hours .

-

Optimization: If TLC shows incomplete conversion after 4 hours, heat to 60°C . Avoid temperatures >80°C to prevent degradation of the

moiety.

-

-

Quench: Pour the reaction mixture into 20 mL of water.

-

Workup: Extract with Ethyl Acetate (

mL). Wash combined organics with water ( -

Purification: Concentrate in vacuo. Purify via flash column chromatography (typically Hexanes/EtOAc gradients).

Experimental Workflow & Quality Control

DOT Diagram: Experimental Workflow

Caption: Decision tree for reaction monitoring and optimization.

Optimization Matrix

Use the table below to select conditions based on substrate sterics and reactivity.

| Variable | Standard Condition | Challenging Substrate (Steric Bulk) | Acid-Sensitive Substrate |

| Base | |||

| Solvent | DMF or MeCN | DMF (Dry) | Acetone |

| Temp | 25°C | 60°C | 25°C |

| Additive | None | TBAI (Tetrabutylammonium iodide) | None |

| Time | 2–4 h | 12–18 h | 6–12 h |

Why Cesium Carbonate?

The "Cesium Effect" is critical here. The large ionic radius of

Troubleshooting Guide

-

Problem: Low yield; recovery of benzyl alcohol.

-

Problem: Reaction stalls at 50% conversion.

-

Problem: Elimination of the

group.-

Observation: Appearance of aldehyde peaks in NMR.

-

Solution: This is rare but can occur with extremely strong bases (e.g.,

) at high heat. Stick to Carbonate bases (

-

References

-

Medicinal Chemistry of the Difluoromethoxy Group: Zafrani, Y., et al.[1][2][8][9] "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." Journal of Medicinal Chemistry, 2017 .[9]

-

Williamson Ether Synthesis Protocols: Kuwano, R., & Kusano, H. "Benzyl Protection of Phenols under Neutral Conditions." Organic Letters, 2008 , 10(9), 1795-1798.

-

Difluoromethylation Reagents & Stability: Hands, A. T., et al. "Difluoromethylation of Phenols."[4] Organic Syntheses, 2024 , 101, 164–180.[4]

-

General Benzyl Bromide Alkylation: "Application Notes: Derivatization of the Phenolic Hydroxyl Group." BenchChem Protocols.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. orgsyn.org [orgsyn.org]

- 5. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

synthesis of fluorinated agrochemical intermediates using benzyl bromides

Application Note: Strategic Utilization of Benzyl Bromides in Fluorinated Agrochemical Synthesis

Abstract

This guide details the strategic manipulation of benzyl bromides as "linchpin" intermediates in the synthesis of fluorinated agrochemicals. It moves beyond standard textbook definitions to provide field-proven protocols for nucleophilic fluorination (Halex), copper-catalyzed trifluoromethylation, and heterocycle alkylation. Special emphasis is placed on overcoming the "solvation barrier" of fluoride salts and managing the lachrymatory hazards of benzyl bromides in a process environment.

Introduction: The Fluorine "Anchor" in Crop Protection

Fluorine is present in over 50% of modern agrochemicals. Its introduction alters lipophilicity (

-

Electrophilic Anchors: For attaching fluorinated aromatic rings to heterocyclic cores (e.g., pyrazoles in SDHI fungicides).

-

Substrates for Fluorination: Precursors for converting

bonds to

Module A: Nucleophilic Fluorination (The Halex "Switch")

Directly converting a benzyl bromide to a benzyl fluoride is classically difficult due to the low solubility of alkali fluorides in organic solvents and the poor nucleophilicity of solvated fluoride.

The Challenge: The "Ambulance Effect"

In polar protic solvents, fluoride ions are heavily solvated (hydrogen-bonded), rendering them non-nucleophilic. In aprotic solvents, inorganic fluorides (KF, CsF) form tight ion pairs or aggregates, reducing reactivity.

Protocol 1: High-Efficiency Fluorination using Spray-Dried KF

Objective: Synthesis of 4-fluorobenzyl fluoride from 4-fluorobenzyl bromide.

Reagents:

-

Substrate: 4-Fluorobenzyl bromide (1.0 equiv)

-

Fluorine Source: Spray-dried Potassium Fluoride (KF) (2.0 equiv)

-

Note: Standard calcined KF has a low surface area (

). Spray-dried KF (

-

-

Catalyst: 18-Crown-6 (0.05 equiv) or [2.2.2]-Cryptand (for higher value substrates).

-

Solvent: Anhydrous Acetonitrile (MeCN) or Sulfolane (for high temp).

Step-by-Step Methodology:

-

Drying (Critical): Flame-dry a two-neck round-bottom flask under

flow. Water is the primary cause of failure (leading to benzyl alcohol byproducts). -

Charge: Add spray-dried KF (activates faster) and 18-Crown-6 inside a glovebox or under a cone of nitrogen.

-

Solvation: Add anhydrous MeCN. Stir for 15 minutes to allow the crown ether to complex potassium ions, generating "naked" fluoride.

-

Addition: Add benzyl bromide dropwise at room temperature.

-

Reaction: Heat to reflux (

) for 4–6 hours. Monitor by GC-MS (looking for M-Br + F mass shift). -

Workup: Cool to RT. Filter off KBr salts. Remove solvent in vacuo.

-

Caution: Benzyl fluorides can be volatile.[1] Do not apply high vacuum for extended periods.

-

Troubleshooting Table:

| Symptom | Probable Cause | Corrective Action |

| Low Conversion | KF particle size too large | Switch to spray-dried or freeze-dried KF. Add glass beads to grind in situ. |

| Alcohol Byproduct | Moisture in solvent/KF | Use molecular sieves (3Å) in the reaction; ensure KF is dried at |

| Elimination (Styrene) | Basicity of | Lower temperature; switch solvent to t-Amyl alcohol (bulky protic solvents reduce basicity but maintain nucleophilicity via H-bonding). |

Module B: Copper-Catalyzed Trifluoromethylation

Installing a

Protocol 2: Copper-Mediated Cross-Coupling

Objective: Conversion of Benzyl Bromide to Benzyl Trifluoromethane using a shelf-stable reagent.

Reagents:

-

Substrate: Benzyl bromide derivative (1.0 equiv)[3]

-

Source: Togni's Reagent II or

-

Catalyst: CuI (10 mol%) or CuTc (Copper(I) thiophene-2-carboxylate).

-

Ligand: 1,10-Phenanthroline (12 mol%).

Methodology:

-

Catalyst Formation: In a vial, mix CuI and Phenanthroline in DMF. Stir until a homogeneous complex forms.

-

Substrate Addition: Add the benzyl bromide and the

source. -

Reaction: Heat to

for 12 hours.-

Mechanism Insight: This proceeds via a radical pathway where the Cu(I) undergoes oxidative addition with the

radical, followed by recombination with the benzyl radical.

-

-

Quench: Dilute with ethyl acetate, wash with dilute

(to remove copper), then brine.

Module C: The "Anchor" Strategy (Alkylation)

In SDHI (Succinate Dehydrogenase Inhibitor) fungicides, a fluorinated benzyl group is often attached to a nitrogen heterocycle.

Protocol 3: N-Alkylation of Pyrazoles

Objective: Synthesis of N-(2,4-difluorobenzyl)pyrazole (Common scaffold).

Step-by-Step:

-

Dissolution: Dissolve the pyrazole core (1.0 equiv) in DMF or Acetone.

-

Base: Add

(1.5 equiv). Stir for 30 mins to generate the pyrazolate anion. -

Electrophile: Add 2,4-difluorobenzyl bromide (1.05 equiv) dropwise.

-

Note: Benzyl bromides are highly reactive; cooling to

during addition prevents exotherms and bis-alkylation.

-

-

Reaction: Stir at RT for 3 hours.

-

Isolation: Pour into ice water. The product often precipitates as a solid. Filter and wash with hexanes.

Safety & Handling: The Lachrymator Hazard

Benzyl bromides are potent lachrymators (tear gas agents).[4] They react with moisture in the eyes to produce HBr.

-

Engineering Controls: All weighing and transfers must occur in a functioning fume hood.

-

Neutralization: Keep a beaker of 10% aqueous ammonia or ethanolamine in the hood. Rinse all glassware and syringes with this solution before removing them from the hood to quench residual bromide.

-

PPE: Double nitrile gloves. If a spill occurs outside the hood, evacuate the lab immediately.

Visualization of Workflows

Figure 1: Strategic Workflow for Benzyl Bromide Utilization

Caption: Divergent synthesis pathways from a common Benzyl Bromide intermediate.

Figure 2: Mechanism of Crown Ether Catalyzed Fluorination

Caption: Activation of Potassium Fluoride via Phase Transfer Catalysis (Crown Ether).

References

-

Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Source: ACS Publications (J. Am. Chem. Soc.) [Link][5]

-

Nucleophilic Fluorination with Aqueous Bifluoride Solution: Effect of Phase-Transfer Catalyst. Source: ResearchGate / J. Org. Chem. [Link]

-

Versatility of KF as Selective Fluorination Agent. Source: SciSpace / Reviews in Inorganic Chemistry [Link]

-

Benzylic Fluoride Synthesis by Fluorination. Source: Organic Chemistry Portal [Link]

Sources

- 1. westliberty.edu [westliberty.edu]

- 2. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]

- 3. Copper-Catalyzed Synthesis of Trifluoroethylarenes from Benzylic Bromodifluoroacetates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. msds.nipissingu.ca [msds.nipissingu.ca]

- 5. pubs.acs.org [pubs.acs.org]

Navigating Synthetic Transformations: A Guide to Protecting Group Strategies Compatible with Difluoromethoxy Benzyl Bromide

For Immediate Release

CUpertino, CA – February 22, 2026 – In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing motifs is a cornerstone of medicinal chemistry. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention for its ability to enhance metabolic stability, modulate physicochemical properties, and serve as a valuable bioisostere.[1][2] 4-(Difluoromethoxy)benzyl bromide has emerged as a key reagent for introducing this beneficial moiety. However, its utility in complex syntheses is contingent upon the careful selection of protecting groups for other functionalities within the molecule. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of protecting group strategies that are compatible with the use of difluoromethoxy benzyl bromide, ensuring the integrity of both the protecting groups and the crucial difluoromethoxy moiety throughout the synthetic sequence.

The Difluoromethoxy Group: A Privileged Motif in Medicinal Chemistry

The difluoromethoxy group offers a unique combination of properties that make it highly advantageous in drug design. It is more metabolically stable than a methoxy group and can act as a lipophilic hydrogen bond donor, a rare and valuable characteristic.[3][4] The strong carbon-fluorine bonds contribute to its resistance to oxidative metabolism, which can lead to improved pharmacokinetic profiles.[1][5] The successful incorporation of this group using reagents like 4-(difluoromethoxy)benzyl bromide often requires the protection of other reactive functional groups, such as alcohols, amines, and carboxylic acids. The primary challenge lies in identifying protecting groups that are stable under the typically basic conditions required for benzylation and can be removed under conditions that do not compromise the difluoromethoxy group.

Core Principles of Protecting Group Selection

The selection of an appropriate protecting group is governed by several key principles. An ideal protecting group should be:

-

Easy to install and remove in high yields.

-

Stable to the reaction conditions planned for subsequent steps.

-

Orthogonal to other protecting groups present in the molecule, allowing for selective deprotection.

-

Minimally impactful on the overall reactivity and physical properties of the molecule.

For reactions involving difluoromethoxy benzyl bromide, which typically proceed via an SN2 mechanism under basic conditions, the primary consideration is the stability of the protecting group to base.

Protecting Group Strategies for Common Functional Groups

Alcohols

The hydroxyl group is one of the most common functionalities requiring protection. For benzylation with difluoromethoxy benzyl bromide, base-stable protecting groups are essential.

-

Silyl Ethers (TBS, TIPS): tert-Butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) ethers are excellent choices for protecting alcohols. They are readily installed and are robustly stable to the basic conditions used for benzylation.[6][7] Their removal is typically achieved under acidic conditions or with a fluoride source, such as tetrabutylammonium fluoride (TBAF).[8][9] The choice between TBS and TIPS often depends on the steric environment of the alcohol and the desired stability, with TIPS being more sterically hindered and generally more stable.[10]

Table 1: Comparison of Common Silyl Ether Protecting Groups for Alcohols

| Protecting Group | Installation Reagents | Stability to Benzylation (Base) | Common Deprotection Reagents |

| TBS | TBS-Cl, Imidazole, DMF | Excellent | TBAF, THF; HCl, MeOH |

| TIPS | TIPS-Cl, Imidazole, DMF | Excellent | TBAF, THF; HF-Pyridine |

Amines

Primary and secondary amines are nucleophilic and require protection to prevent unwanted side reactions with the electrophilic benzyl bromide.

-

Carbamates (Boc, Cbz): The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are widely used for amine protection. Both are stable to the basic conditions of the benzylation reaction.[11][12] The Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid), while the Cbz group is cleaved by catalytic hydrogenolysis.[12][13] This orthogonality is highly valuable in complex syntheses.

Table 2: Key Carbamate Protecting Groups for Amines

| Protecting Group | Installation Reagents | Stability to Benzylation (Base) | Deprotection Conditions |

| Boc | Boc₂O, Base | Excellent | TFA, DCM; HCl, Dioxane |

| Cbz (Z) | Cbz-Cl, Base | Excellent | H₂, Pd/C |

Carboxylic Acids

The acidic proton of a carboxylic acid must be masked to prevent it from being deprotonated by the base used in the benzylation reaction.

-

Esters (Methyl, Benzyl): Esterification is a common and effective method for protecting carboxylic acids. Methyl and benzyl esters are stable to the reaction conditions for benzylation.[3][14] Deprotection can be achieved through hydrolysis under either acidic or basic conditions.[15][16] However, care must be taken to select hydrolysis conditions that do not affect the difluoromethoxy group. Mild basic hydrolysis conditions are generally preferred.

Table 3: Ester Protecting Groups for Carboxylic Acids

| Protecting Group | Installation Reagents | Stability to Benzylation (Base) | Deprotection Conditions |

| Methyl Ester | MeOH, Acid catalyst | Excellent | LiOH, THF/H₂O; HCl, H₂O |

| Benzyl Ester | Benzyl alcohol, Acid catalyst | Excellent | H₂, Pd/C; Mild basic hydrolysis |

Stability of the Difluoromethoxy Group: A Critical Consideration

A crucial aspect of any synthetic strategy involving difluoromethoxy-containing compounds is the stability of the -OCF₂H group itself. While generally robust, it is not impervious to all chemical conditions.

-

Acidic Conditions: The difluoromethoxy group is generally stable to mild acidic conditions used for the deprotection of some silyl ethers and Boc groups. However, prolonged exposure to strong acids should be avoided as it can lead to decomposition.

-

Basic Conditions: The -OCF₂H group is stable to the mild basic conditions typically employed for benzylation and for the hydrolysis of esters. Stronger basic conditions, especially at elevated temperatures, should be approached with caution.

-

Hydrogenolysis: The difluoromethoxy group is stable to the conditions used for the hydrogenolytic cleavage of Cbz and benzyl ester protecting groups.

Quantitative studies on the stability of the difluoromethoxy group under various deprotection conditions are ongoing, and researchers should carefully evaluate the specific conditions for each step to ensure the integrity of this important functional group.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the protection, benzylation, and deprotection of a generic substrate containing a hydroxyl, amino, or carboxylic acid group.

Protection of a Primary Alcohol with TBS

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. reddit.com [reddit.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. xray.uky.edu [xray.uky.edu]

- 7. TBS Protection - Common Conditions [commonorganicchemistry.com]

- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 10. total-synthesis.com [total-synthesis.com]

- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Benzyl Esters [organic-chemistry.org]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Strategic Solvent Selection for Alkylation Reactions with 4,5-Dichloro-2-(difluoromethoxy)benzyl Bromide

Abstract & Introduction

4,5-Dichloro-2-(difluoromethoxy)benzyl bromide is a highly functionalized electrophile of significant interest in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical development. The presence of electron-withdrawing chloro and difluoromethoxy substituents on the aromatic ring profoundly influences its reactivity, making the selection of an appropriate solvent system a critical parameter for successful alkylation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to strategically select solvents for alkylation reactions involving this versatile reagent. We will delve into the mechanistic underpinnings of solvent effects and provide detailed protocols for a comparative study to identify the optimal solvent for a given nucleophile.

The high reactivity of the benzylic position is attributed to the ability of the benzene ring to stabilize the transition state of nucleophilic substitution reactions through resonance.[1] However, the strongly electron-withdrawing nature of the dichloro and difluoromethoxy groups can also influence the reaction pathway, potentially favoring an Sₙ2 mechanism. The choice of solvent will play a pivotal role in modulating the reaction kinetics and selectivity.

Theoretical Considerations for Solvent Selection in Alkylation Reactions

The alkylation reaction with 4,5-Dichloro-2-(difluoromethoxy)benzyl bromide is anticipated to proceed via a nucleophilic substitution mechanism, most likely an Sₙ2 pathway, given the primary nature of the benzylic bromide. The solvent's role extends beyond simply dissolving the reactants; it actively participates in the reaction by solvating the ions and stabilizing the transition state. The key solvent properties to consider are polarity, proticity, and dielectric constant.

2.1 Polarity and Protic vs. Aprotic Solvents

-

Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents possess a hydrogen atom bonded to an electronegative atom (O or N) and can form hydrogen bonds. While they can dissolve both the electrophile and many nucleophiles, they can significantly hinder Sₙ2 reactions. This is because they form a "solvent cage" around the nucleophile through hydrogen bonding, which must be broken for the nucleophile to attack the electrophile.[2]

-

Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, acetone): These solvents have a significant dipole moment but lack an acidic proton. They are excellent choices for Sₙ2 reactions because they can solvate the counter-ion of the nucleophile (e.g., K⁺ in K₂CO₃) while leaving the anionic nucleophile relatively "naked" and highly reactive.[2]

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents are generally poor choices for alkylation reactions involving charged or highly polar nucleophiles as they cannot effectively solvate them, leading to low solubility and slow reaction rates.[2]

2.2 Dielectric Constant

The dielectric constant of a solvent is a measure of its ability to separate ions. Solvents with high dielectric constants are more effective at solvating charged species and stabilizing charge separation in the transition state. For Sₙ2 reactions, a moderately polar solvent with a moderate dielectric constant is often optimal to ensure sufficient solubility of the reactants without overly stabilizing the nucleophile.

2.3 Influence of Substituents on the Benzyl Bromide

The two chlorine atoms and the difluoromethoxy group are electron-withdrawing groups.[3] These groups decrease the electron density of the benzene ring, which can have two opposing effects. On one hand, they can destabilize a potential carbocation intermediate, thus disfavoring an Sₙ1 pathway.[4] On the other hand, they make the benzylic carbon more electrophilic and susceptible to nucleophilic attack, which is favorable for an Sₙ2 reaction.

Experimental Protocol: Comparative Solvent Screening for Alkylation

This protocol outlines a systematic approach to screen various solvents for the alkylation of a model nucleophile, 4-nitrophenol, with 4,5-Dichloro-2-(difluoromethoxy)benzyl bromide. This experiment is designed to be self-validating by comparing reaction outcomes across a spectrum of solvent polarities and proticities.

3.1 Materials

-

4,5-Dichloro-2-(difluoromethoxy)benzyl bromide

-

4-Nitrophenol

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Solvents (ACS grade or higher):

-

N,N-Dimethylformamide (DMF)

-

Acetonitrile (ACN)

-

Tetrahydrofuran (THF)

-

Acetone

-

Ethanol (EtOH)

-

Toluene

-

-

Ethyl acetate (for workup and chromatography)

-

Hexanes (for chromatography)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

3.2 Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condensers

-

Heating mantles or oil baths

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC developing chambers

-

UV lamp for TLC visualization

3.3 Step-by-Step Procedure

-

Reaction Setup: In separate, dry round-bottom flasks equipped with magnetic stir bars, add 4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-